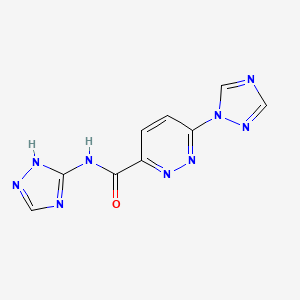

6-(1H-1,2,4-triazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyridazine-3-carboxamide

Description

This compound features a pyridazine core substituted at position 6 with a 1,2,4-triazole moiety and a carboxamide group at position 3 linked to a second 1,2,4-triazole. Its unique structure combines electron-deficient pyridazine with dual triazole groups, enabling diverse interactions such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N9O/c19-8(14-9-11-4-12-17-9)6-1-2-7(16-15-6)18-5-10-3-13-18/h1-5H,(H2,11,12,14,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDAKBPJVXKOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)NC2=NC=NN2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyridazine-3-carboxamide typically involves the following steps:

Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of triazole groups: The triazole rings can be introduced via click chemistry, which involves the reaction of azides with alkynes in the presence of a copper catalyst.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the triazole rings or the pyridazine core, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

Industry: May be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites, leading to changes in the molecular pathways involved.

Comparison with Similar Compounds

Core Heterocycle Variations

Pyridazine vs. Pyrazole/Pyrimidine/Pyridine

- Target Compound : Pyridazine core (electron-deficient, planar structure).

- Pyrazole Derivatives (): Compounds like 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) feature pyrazole cores with chloro, cyano, and aryl substituents.

- Pyrimidine Derivative () : 1-[6-(1H-1,2,4-Triazol-1-yl)Pyrimidin-4-yl]-N-(1H-1,2,4-Triazol-5-yl)Azetidine-3-Carboxamide replaces pyridazine with pyrimidine and introduces azetidine. Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity, while azetidine adds conformational rigidity .

- Pyridine Derivative () : N-(1H-1,2,4-Triazol-5-yl)Pyridine-2-Carboxamide uses pyridine, a less electron-deficient core, which may alter solubility and binding affinity compared to pyridazine .

Substituent and Functional Group Comparisons

- Triazole Groups: The target compound’s dual triazole groups contrast with analogues like 3a–3p (), which have only one triazole or none.

- Carboxamide Linkage: Present in all compounds, but connectivity varies. The target links pyridazine to triazole, whereas 3a–3p () connect pyrazole to aryl-cyano substituents. This affects molecular geometry and bioavailability .

- Additional Substituents: Chloro/Cyano Groups (): Improve lipophilicity and metabolic stability. Benzyl/Azetidine Groups (): Influence steric bulk and solubility.

Table 1: Key Properties of Selected Analogues

Biological Activity

6-(1H-1,2,4-triazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with two triazole rings and a pyridazine moiety. Its molecular formula is with a molecular weight of approximately 232.22 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar triazole derivatives. For instance, thiazolopyridazine derivatives were tested against various human cancer cell lines (MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) using MTT assays. These studies reported IC50 values indicating potent cytotoxic effects against these cell lines, suggesting that compounds with similar structural features may also exhibit significant anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7c | MCF-7 | 14.34 |

| 7h | MCF-7 | 10.39 |

| 7s | HCT-116 | 6.90 |

| Doxorubicin | MCF-7 | 19.35 |

The above table illustrates the effectiveness of certain derivatives compared to doxorubicin, a standard chemotherapy drug.

Antimicrobial Activity

Compounds containing triazole rings are known for their antimicrobial properties. In vitro studies have shown that triazole derivatives can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole derivatives have been investigated for antioxidant and anti-inflammatory activities. These properties are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

The biological activity of this compound may be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles can act as enzyme inhibitors by binding to active sites or altering enzyme conformation.

- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis.

Case Studies

A notable study focused on the synthesis and evaluation of thiazolopyridazine derivatives similar to the compound . The study demonstrated that modifications in the triazole or pyridazine moieties significantly influenced cytotoxicity profiles against cancer cell lines .

In another investigation, researchers synthesized various triazole-based compounds and assessed their antimicrobial activities against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited potent inhibitory effects comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.